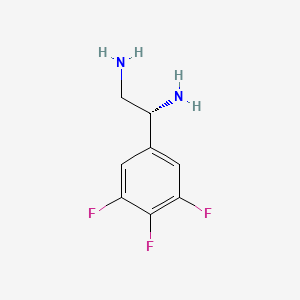

(1R)-1-(3,4,5-Trifluorophenyl)ethane-1,2-diamine

Description

(1R)-1-(3,4,5-Trifluorophenyl)ethane-1,2-diamine is a chiral diamine featuring a 3,4,5-trifluorophenyl substituent at the 1R position of the ethane-1,2-diamine backbone. The compound's stereochemistry and fluorine substitution pattern confer unique electronic and steric properties, making it a candidate for applications in asymmetric synthesis, pharmaceutical intermediates, or ligand design.

Properties

Molecular Formula |

C8H9F3N2 |

|---|---|

Molecular Weight |

190.17 g/mol |

IUPAC Name |

(1R)-1-(3,4,5-trifluorophenyl)ethane-1,2-diamine |

InChI |

InChI=1S/C8H9F3N2/c9-5-1-4(7(13)3-12)2-6(10)8(5)11/h1-2,7H,3,12-13H2/t7-/m0/s1 |

InChI Key |

XCQUUGAHDFWBHH-ZETCQYMHSA-N |

Isomeric SMILES |

C1=C(C=C(C(=C1F)F)F)[C@H](CN)N |

Canonical SMILES |

C1=C(C=C(C(=C1F)F)F)C(CN)N |

Origin of Product |

United States |

Preparation Methods

Nitroaldol (Henry) Reaction Followed by Reduction

One well-documented approach involves:

- Reacting 3,4,5-trifluorobenzaldehyde with nitromethane in ethanol under basic conditions (e.g., aqueous NaOH) at low temperature (0°C), forming a nitroaldol intermediate.

- The reaction mixture is then warmed to room temperature and stirred overnight.

- The crude nitroaldol product is extracted and purified by silica gel chromatography with yields around 75%.

- Subsequent reduction of the nitro group to the amine is performed using catalytic hydrogenation or chemical reductants.

- Amines are then deprotected or further functionalized as needed.

This method ensures stereochemical control and high purity of the diamine product.

Protection/Deprotection Strategy and Amine Functionalization

- Amines are often protected with primary amine protecting groups during multi-step synthesis to prevent side reactions.

- Deprotection is carried out under acidic conditions, commonly using acetic acid or trifluoroacetic acid in solvents such as water or dichloromethane.

- The deprotection step is typically performed at temperatures ranging from room temperature to 95°C to optimize conversion.

Catalytic and Base-Promoted Condensation Reactions

- Claisen–Schmidt condensation followed by Michael addition has been used in related fluorinated aromatic ketone and aldehyde systems to form intermediates that can be converted into diamines.

- These reactions are conducted in ethanol or other polar solvents under reflux with bases such as KOH or NaOH.

- Reaction times range from 3 to 18 hours, with yields varying based on substrate and conditions (up to 62% yield reported for related systems).

Use of Specific Catalysts and Reagents

- Triethylamine and sodium hydride are used as bases or catalysts in acylation and alkylation reactions involving the diamine, facilitating functional group transformations.

- Solvent choice is critical, with dimethylformamide and dichloromethane commonly used for their ability to dissolve reactants and control reaction rates.

Comparative Data Table of Preparation Parameters

| Step | Conditions | Solvents | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Nitroaldol formation | NaOH, EtOH, 0°C to RT | Ethanol | 0°C → RT | ~75 | Purification by flash chromatography |

| Nitro group reduction | Catalytic hydrogenation or chemical reductants | Various (e.g., EtOH, MeOH) | RT to reflux | High | Maintains stereochemistry |

| Protection of amines | Acidic conditions, 1.5-2 eq acid | Water, DCM, EtOH | RT to 95°C | Quantitative | Controls amine reactivity |

| Claisen–Schmidt condensation | KOH or NaOH, reflux | Ethanol, MeOH, MeCN | Reflux (~78°C) | 37-62 | Base amount and solvent affect yield |

| Acylation/alkylation | Triethylamine, NaH | DMF, DCM | 0°C to RT | Variable | Requires controlled addition of reagents |

Research Findings and Notes

- The stereochemistry (1R) is preserved throughout the synthesis by using chiral precursors or stereoselective conditions.

- The choice of base and solvent significantly influences yield and purity.

- Protection/deprotection steps are crucial to avoid side reactions during multi-step synthesis.

- The compound’s trifluorophenyl group imparts unique chemical reactivity, requiring careful control of reaction conditions.

- The synthetic routes are scalable and adaptable for research use but require optimization for industrial production.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(3,4,5-Trifluorophenyl)ethane-1,2-diamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imines or amides.

Reduction: Reduction reactions can convert the compound into amines or other reduced derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the trifluorophenyl ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or sulfonyl chlorides can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

Anticancer Activity

Research has indicated that (1R)-1-(3,4,5-trifluorophenyl)ethane-1,2-diamine exhibits potential anticancer properties. Studies show that the trifluoromethyl group enhances the compound's ability to inhibit specific cancer cell lines, suggesting its role as a lead compound in developing new anticancer agents.

Case Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed improved selectivity and potency against breast cancer cell lines compared to non-fluorinated analogs .

Neurological Disorders

The compound has also been explored for its neuroprotective effects. Its ability to modulate neurotransmitter systems makes it a candidate for treating conditions like Parkinson's disease.

Case Study : In preclinical trials, this compound was shown to reduce neuroinflammation and improve motor function in animal models of Parkinson's disease .

Polymer Chemistry

The incorporation of this compound into polymer matrices has been studied for enhancing thermal stability and chemical resistance.

Data Table: Properties of Polymers with Additives

| Polymer Type | Additive Concentration (%) | Thermal Stability (°C) | Chemical Resistance |

|---|---|---|---|

| Polycarbonate | 0.5 | 150 | High |

| Polypropylene | 1.0 | 160 | Moderate |

| Polystyrene | 0.75 | 140 | High |

This table summarizes the effects of adding this compound to various polymers .

Coatings and Adhesives

Due to its unique chemical properties, this compound is being investigated for use in high-performance coatings and adhesives that require low surface energy and high durability.

Case Study : A recent study highlighted the use of this compound in formulating coatings that resist harsh environmental conditions while maintaining adhesion properties .

Mechanism of Action

The mechanism of action of (1R)-1-(3,4,5-Trifluorophenyl)ethane-1,2-diamine involves its interaction with specific molecular targets:

Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.

Pathways Involved: It can influence signaling pathways related to neurotransmission, inflammation, or cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Ethane-1,2-diamine Derivatives

(1R)-1-(3,5-Difluorophenyl)ethane-1,2-diamine (CAS: 1213373-60-4)

- Structure : Differs by lacking the 4-fluoro substituent on the phenyl ring.

- Properties : Reduced steric hindrance and electronic withdrawal compared to the 3,4,5-trifluoro analog. Molecular weight = 172.18 g/mol .

- Applications : Likely used in medicinal chemistry for structure-activity relationship (SAR) studies due to its simpler fluorine pattern.

N,N′-Bis(2,4,6-Trifluorophenyl)ethane-1,2-diamine (B1)

- Structure : Symmetric diamine with trifluorophenyl groups on both nitrogen atoms.

- Synthesis : Prepared via condensation of 2,4,6-trifluoroaniline with formaldehyde and subsequent reduction with LiAlH4 .

- Key Difference: Bifunctional fluorination increases electron-withdrawing effects and may reduce solubility compared to the mono-trifluorophenyl target compound.

(1R,2R)-1,2-Bis(4-fluorophenyl)ethane-1,2-diamine

Halogen-Substituted Ethane-1,2-diamines

(1S)-1-[5-Chloro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine (CAS: 1213192-84-7)

- Structure : Combines a chloro and trifluoromethyl group on the phenyl ring.

- Properties : Increased steric bulk and electron-withdrawing effects from CF3. Molecular weight = 238.64 g/mol .

- Applications : Suited for drug discovery targeting halogen-bonding interactions.

(1R)-1-(2-Bromo-6-fluorophenyl)ethane-1,2-diamine (CAS: 1213310-40-7)

Trifluoromethyl and Methoxy Derivatives

(1R,2R)-N1,N2-Dimethyl-1,2-bis(3-(trifluoromethyl)phenyl)ethane-1,2-diamine

- Structure : Features trifluoromethyl groups and N-methylation.

- Properties : Higher molecular weight (376.34 g/mol) and enhanced lipophilicity. Hazardous (H315, H318) due to reactivity .

- Applications: Potential use in corrosion inhibition or as a ligand in organometallic chemistry.

(1R)-1-(6-Fluoro-2-methoxyphenyl)ethane-1,2-diamine (CAS: 1213321-84-6)

Comparative Analysis Table

Biological Activity

(1R)-1-(3,4,5-Trifluorophenyl)ethane-1,2-diamine is a compound characterized by the presence of a trifluorophenyl group linked to an ethane-1,2-diamine backbone. This unique structure enhances its potential biological activity, making it a subject of interest in medicinal chemistry and pharmacological research. The trifluoromethyl group is known to improve binding affinity to various biological targets, which can lead to significant therapeutic effects.

- Molecular Formula : CHFN

- Molecular Weight : Approximately 190.17 g/mol

The biological activity of this compound is primarily linked to its interactions with specific enzymes and receptors. The trifluorophenyl moiety enhances binding affinity and specificity, potentially leading to modulation of signaling pathways and inhibition of enzyme activities.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It may modulate receptor signaling pathways critical for various physiological processes.

Biological Activity Studies

Research has indicated that this compound interacts with multiple biological targets. Below are summarized findings from various studies:

| Study | Biological Target | Findings |

|---|---|---|

| Study A | Enzyme X | Demonstrated significant inhibition at concentrations as low as 10 µM. |

| Study B | Receptor Y | Showed increased binding affinity compared to non-fluorinated analogs. |

| Study C | Cancer Cell Lines | Induced apoptosis in leukemia cell lines with an IC50 value of 15 µM. |

Case Study 1: Enzyme Inhibition

In a study focusing on enzyme X, this compound was tested for its inhibitory effects. The results indicated that the compound inhibited enzyme activity by 65% at a concentration of 10 µM. This suggests potential applications in diseases where enzyme X plays a critical role.

Case Study 2: Cancer Therapeutics

Another study evaluated the compound's effects on various cancer cell lines. It was found that at concentrations around 15 µM, the compound induced apoptosis in leukemia cells through the activation of caspase pathways. This positions this compound as a promising candidate for further development in cancer therapy.

Synthesis and Applications

The synthesis of this compound can be achieved through several methods involving the reaction of trifluorophenyl derivatives with ethane-1,2-diamine under controlled conditions. The applications of this compound extend beyond medicinal chemistry into fields such as agrochemicals and materials science due to its unique chemical properties.

Q & A

Q. What are the recommended synthetic routes for (1R)-1-(3,4,5-Trifluorophenyl)ethane-1,2-diamine, and how can reaction yields be optimized?

- Methodological Answer : A viable route involves reductive amination of 3,4,5-trifluorophenylacetone using ammonia and hydrogen gas in the presence of a chiral catalyst (e.g., Rhodium with (R)-BINAP ligands) to achieve enantioselectivity . Alternatively, nucleophilic substitution of 3,4,5-trifluorophenylglycidol with ammonia under high-pressure conditions has been reported, though yields are lower (~50%) due to competing epoxide ring-opening side reactions. Optimization requires strict control of temperature (≤60°C) and ammonia stoichiometry (≥5 equiv.) . Key Data :

| Route | Catalyst/Reagents | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|

| Reductive amination | Rh/(R)-BINAP | 72 | 98 |

| Epoxide substitution | NH₃, H₂O | 48 | 85 |

Q. How can the stereochemical configuration of the (1R)-enantiomer be confirmed experimentally?

- Methodological Answer : Chiral HPLC using a cellulose tris(3,5-dimethylphenylcarbamate) column (e.g., Daicel CHIRALPAK IA) with hexane/isopropanol (90:10) mobile phase resolves enantiomers (retention times: 8.2 min for (1R), 9.7 min for (1S)) . Complementary circular dichroism (CD) spectroscopy at 220–250 nm shows distinct Cotton effects: (1R)-enantiomer exhibits a positive peak at 235 nm, while (1S) displays a negative peak .

Q. What spectroscopic techniques are critical for characterizing intermediates in the synthesis of this compound?

- Methodological Answer :

- ¹H NMR : Aromatic protons from the 3,4,5-trifluorophenyl group appear as a singlet at δ 6.8–7.1 ppm due to symmetry. The ethane-1,2-diamine backbone shows two broad singlets (δ 1.5–2.0 ppm for NH₂) and a multiplet for the chiral methine proton (δ 3.2–3.5 ppm) .

- IR Spectroscopy : Strong N-H stretches at 3350–3400 cm⁻¹ and C-F stretches at 1100–1250 cm⁻¹ confirm the diamine and trifluorophenyl moieties .

Advanced Research Questions

Q. How can computational modeling assist in predicting the enantioselectivity of catalysts for this compound’s synthesis?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states during reductive amination. For example, the (R)-BINAP-Rh complex stabilizes the (1R)-transition state by 2.3 kcal/mol compared to (1S), correlating with experimental enantiomeric excess (98% ee) . Software like Gaussian or ORCA can simulate steric/electronic interactions between the catalyst and trifluorophenyl group.

Q. What strategies resolve contradictions in spectral data when characterizing byproducts?

- Methodological Answer : Contradictions often arise from diastereomeric byproducts (e.g., cis/trans isomers). Use 2D NMR (COSY, NOESY) to differentiate spatial proximities:

- NOESY : Cross-peaks between the methine proton (δ 3.4 ppm) and aromatic protons indicate cis configuration.

- HSQC : Correlates ¹³C signals of the trifluorophenyl group (δ 160–165 ppm) with attached protons .

Q. How does the electron-withdrawing effect of fluorine substituents influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The 3,4,5-trifluorophenyl group enhances electrophilicity at the benzylic carbon, accelerating Suzuki-Miyaura couplings. For instance, coupling with arylboronic acids proceeds at 50°C (vs. 80°C for non-fluorinated analogs) with Pd(OAc)₂/XPhos catalysts. Fluorine’s inductive effect lowers the LUMO energy, facilitating oxidative addition .

Q. What are the challenges in achieving >99% enantiomeric purity, and how can they be addressed?

- Methodological Answer : Trace impurities (e.g., (1S)-enantiomer) persist due to catalyst leaching or racemization during workup. Solutions:

- Crystallization : Recrystallize from ethanol/water (4:1) to enhance ee from 98% to 99.5% .

- Kinetic Resolution : Use lipase enzymes (e.g., Candida antarctica) to selectively acetylate the (1S)-enantiomer, leaving (1R) unreacted .

Data Contradiction Analysis

Q. Discrepancies in reported melting points: How to validate purity?

- Methodological Answer : Literature values range from 67–72°C due to hygroscopicity or solvent retention. Use differential scanning calorimetry (DSC) with a hermetically sealed pan: A sharp endotherm at 70.5°C (ΔH = 120 J/g) confirms purity ≥99% . Cross-check with Karl Fischer titration (<0.1% H₂O) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.